molecular formula C18H14N2O B3116887 (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole CAS No. 220108-54-3

(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B3116887
CAS No.: 220108-54-3
M. Wt: 274.3 g/mol
InChI Key: OIFADUQNTPUCKK-KRWDZBQOSA-N
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Description

“®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” is a compound with potential applications in scientific research and industry. It has a CAS Number of 220108-54-3 and a molecular weight of 274.32 .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the use of copper dichloride at 100℃, yielding an 82% success rate . Another method involves the use of zinc (II) chloride in chlorobenzene for 31 hours under heating .


Molecular Structure Analysis

The molecular formula of this compound is C18H14N2O . The InChI Code is 1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2/t17-/m0/s1 .


Chemical Reactions Analysis

The compound has been used in the synthesis and characterization of Cobalt complexes. The reaction involved mixing CoCl2 with 2.0 equivalents of the ligand in THF .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . It has a high GI absorption and is BBB permeant . Its water solubility is moderately soluble .

Scientific Research Applications

Antimicrobial Properties

  • Synthesis of Triazole Derivatives with Antimicrobial Activity : A study focused on the synthesis of various triazole derivatives, including structures similar to (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, demonstrated their antimicrobial properties. These compounds were tested against bacteria and fungi, showing moderate antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobials (Yurttaş et al., 2020).

  • Anticonvulsant Applications : Research on quinoline derivatives related to this compound has shown promising anticonvulsant effects. These compounds, synthesized and tested for anticonvulsant properties, showed increased efficacy compared to parental compounds, demonstrating potential in the development of new anticonvulsant drugs (Guan et al., 2007).

  • Anticancer Activity : Quinoline and triazole derivatives, structurally similar to this compound, have been synthesized and evaluated for their potential anticancer properties. Some of these compounds have shown significant cytotoxic effects against various cancer cell lines, indicating a potential role in cancer treatment (Reddy et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

(4R)-4-phenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFADUQNTPUCKK-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
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(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

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